molecular formula C28H39N3O3 B1668999 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 758679-97-9

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

Número de catálogo B1668999
Número CAS: 758679-97-9
Peso molecular: 465.6 g/mol
Clave InChI: CYCGGKILBWERDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CID-2858522 is an 2-amino benzimidazole that inhibits activation of the NF-κB pathway induced by the PKC activator PMA with an IC50 value of 0.07 μM. It has been shown to inhibit IL-8 production induced by PKC activators in HEK293 cells (IC50 ≤ 0.1 μM), attenuate CD3/CD28 and PMA/ionomycin-induced production of IL-2 by Jurkat T cells (IC50 ≤ 5 μM), and prevent anti-IgM-stimulated proliferation of mouse B-lymphocytes (IC50 = ∼2 μM). CID-2858522 does not, however, inhibit the NF-κB pathway activated by TNF-α.1
Highly potent inhibitor of the NF-kB pathway
Selectively inhibits protein kinase C (PKC)-induced activation of the NF-kappaB pathway (IC50 < 0.1um for PMA-stimulated IL-8 production). Inhibits antigen receptor-stimulated NF-kappaB activation in chronic lymphocytic leukemia (CLL) B cells. Does not inhibit other NF-kappaB pathways, including that activated by tumor necrosis factor (TNF).
CID2858522, also known as ML029, is a potent and selective inhibitor of NF-κB Activation (C50 value of 0.07 μM). CID2858522 specifically inhibits NF-kB activation downstream of protein kinsase C (PKC). CID2858522 may be useful to researchers working in immunology, autoimmune diseases, transplantation and allograft rejection, lymphoid malignancies, immune signaling, and general signal transduction.

Aplicaciones Científicas De Investigación

NF-κB Activation Inhibition

CID-2858522 is a cell-permeable selective inhibitor of NF-κB activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of NF-κB can help in the treatment of inflammatory and autoimmune diseases.

PKC Pathway Regulation

This compound inhibits NF-κB activation induced by PKC pathway activators such as PMA . It operates downstream of PKC but upstream of IKKβ, without inhibiting other NF-κB activation pathways . This makes it useful in studying the PKC pathway and its role in various cellular processes.

Protein Kinase Inhibition

At a concentration of 10 µM, CID-2858522 only inhibits Raf, TLK1, and JAK2 by 57%, 70%, and 53%, respectively, among a panel of 353 protein kinases . This selective inhibition can be useful in studying the roles of these specific kinases in cellular processes.

T-cell Regulation

CID-2858522 attenuates CD3/CD28 and PMA/ionomycin-induced production of IL-2 by Jurkat T-cells . This can be useful in studying T-cell activation and the role of IL-2 in immune responses.

B-lymphocyte Proliferation

This compound inhibits anti-IgM-stimulated proliferation of murine B-lymphocytes . This can be useful in studying B-cell activation and proliferation.

Inflammation/Immunology Applications

As a small molecule/inhibitor, CID-2858522 is primarily used for Inflammation/Immunology applications . It can be used in research to study the molecular mechanisms of inflammation and immune responses.

Mecanismo De Acción

Target of Action

CID-2858522 is a highly potent and selective inhibitor of the NF-κB activation induced by antigen receptors . The primary target of CID-2858522 is the NF-κB pathway , which plays a crucial role in physiological and pathological processes including host-defense, immune response, inflammation, and cancer .

Mode of Action

CID-2858522 operates downstream of Protein Kinase C (PKC) but upstream of IKKβ . It selectively inhibits the NF-κB pathway activated by PKC pathway activators .

Biochemical Pathways

CID-2858522 affects the NF-κB pathway . This pathway is critical for adaptive immunity, contributing to T and B lymphocyte activation . By inhibiting the NF-κB pathway, CID-2858522 can potentially modulate these immune responses.

Pharmacokinetics

CID-2858522 exhibits nonlinear pharmacokinetics . It shows higher serum levels at the 0.5 h measurement time for the 30 mg/kg dose compared to 50 mg/kg but displays typical dose-dependent behavior when measured at t=3 h . The increasing accumulation seen at a dose of 50 mg/kg may be due to a depot effect created by CYP3A4 inhibition .

Result of Action

CID-2858522 suppresses NF-κB reporter gene activity in a concentration-dependent manner . It also potently inhibits PMA/Ionomycin-induced NF-κB reporter gene activity in transient transfection assays . Furthermore, it attenuates CD3/CD28 and PMA/ionomycin-induced production of IL-2 by Jurkat T-cells and anti-IgM-stimulated proliferation of murine B-lymphocytes .

Action Environment

The action of CID-2858522 can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells. For example, the compound’s inhibitory effect on the NF-κB pathway is selective for the pathway activated by PKC pathway activators Therefore, the presence or absence of these activators in the environment can influence the compound’s efficacy

Propiedades

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[2-(3-hydroxypropylamino)-5,6-dimethylbenzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O3/c1-17-12-22-23(13-18(17)2)31(26(30-22)29-10-9-11-32)16-24(33)19-14-20(27(3,4)5)25(34)21(15-19)28(6,7)8/h12-15,32,34H,9-11,16H2,1-8H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCGGKILBWERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCCO)CC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386304
Record name CID-2858522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

CAS RN

758679-97-9
Record name CID-2858522
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0758679979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CID-2858522
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 758679-97-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CID-2858522
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z744D8S6JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.